7-Ethynyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system with an ethynyl group located at the 7-position. This compound belongs to the broader class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structural features of 7-ethynyl-1H-pyrazolo[3,4-c]pyridine may confer specific reactivity and biological properties, making it a subject of interest in various fields of research.
The synthesis of 7-ethynyl-1H-pyrazolo[3,4-c]pyridine typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalyst type, are critical for optimizing yield and purity. For instance, using a nitrogen atmosphere during reactions can prevent unwanted oxidation or degradation of sensitive intermediates.
7-Ethynyl-1H-pyrazolo[3,4-c]pyridine features a bicyclic structure comprising a pyrazole ring fused to a pyridine ring. The ethynyl group at the 7-position significantly influences its chemical properties and reactivity.
7-Ethynyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical transformations:
For oxidation processes, mild conditions are preferable to avoid degradation of the pyrazolo structure. Reduction may involve catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
The mechanism of action for 7-ethynyl-1H-pyrazolo[3,4-c]pyridine likely involves interactions with specific molecular targets within biological systems:
Experimental studies are necessary to elucidate the exact biochemical pathways affected by this compound and its potential therapeutic applications.
7-Ethynyl-1H-pyrazolo[3,4-c]pyridine has potential applications in various fields:
This compound's unique structure and reactivity make it a valuable candidate for further research into new pharmaceutical agents and materials in scientific applications.
Pyrazolopyridines represent a class of bicyclic heterocycles formed by fusion between pyrazole and pyridine rings. The five possible isomeric frameworks ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]) exhibit distinct electronic distributions and vectorial orientations. Among these, the pyrazolo[3,4-c]pyridine system (e.g., 7-Ethynyl-1H-pyrazolo[3,4-c]pyridine) features a bridgehead nitrogen atom at the ring fusion position, creating a unique electronic environment that influences both reactivity and molecular recognition properties [6]. This scaffold contains four principal growth vectors for functionalization:
Table 1: Comparative Features of Pyrazolopyridine Isomers
Isomer Type | Bridgehead Atom | Key Functionalization Vectors | Aromaticity Profile |
---|---|---|---|
[3,4-c] | Nitrogen | N1, C3, C5, C7 | Full π-delocalization |
[3,4-b] | Carbon | N1, C3, C4, C6 | Full π-delocalization |
[4,3-c] | Carbon | N2, C3, C6, C7 | Peripheral localization |
[1,5-a] | Carbon | N1, C3, C4, C6 | Full π-delocalization |
The [3,4-c] isomer’s C7 position exhibits exceptional nucleophilic character, enabling direct functionalization not feasible in other isomers. This vectorial diversity underpins the scaffold’s value in fragment-based drug discovery (FBDD), where controlled elaboration along specific vectors allows optimization of target binding interactions [5].
Unsubstituted pyrazolo[3,4-c]pyridines exhibit prototropic tautomerism between 1H- (dominant) and 2H- forms. Computational studies using AM1 and DFT methods reveal a 37.03 kJ/mol stability advantage for the 1H-tautomer due to preservation of aromaticity across both rings. This tautomeric preference has profound implications:
Experimental evidence from Sigma-Aldrich’s analytical data (MDL No: MFCD10566315) confirms exclusive 1H-tautomer persistence in solid-state characterization [4]. The 2H-tautomer is only observed when fused to non-aromatic rings, which disrupts the extended π-system. For 7-ethynyl derivatives, the electron-withdrawing ethynyl group further stabilizes the 1H-form by reducing electron density at the pyridine nitrogen, effectively quenching tautomeric equilibria [6].
Table 2: Tautomeric Stability Calculations for Pyrazolo[3,4-c]pyridine
Tautomer | Energy (kJ/mol) | Aromatic Rings | Dominant Environment | Influence of 7-Ethynyl |
---|---|---|---|---|
1H- | 0.0 (reference) | Two full rings | Solid state, solution | Increases stability gap |
2H- | +37.03 | One ring | Not observed | Negligible population |
The ethynyl group (–C≡CH) introduces three critical attributes to heterocyclic scaffolds:
In pyrazolo[3,4-c]pyridines, ethynyl substitution at C7 exploits the position’s intrinsic nucleophilicity. As demonstrated by Steel et al., TMPMgCl·LiCl-mediated metalation at C7 enables direct ethynylation using halogenated alkynes, achieving yields >60% [5]. The 7-ethynyl-1H-pyrazolo[3,4-c]pyridine scaffold (CAS: 1373338-10-3) serves as a key intermediate in kinase inhibitor synthesis, where its triple bond facilitates:
Over 300,000 pyrazolopyridine derivatives exist in SciFinder, with ethynylated variants emerging as a strategic subclass for probing deep hydrophobic enzyme pockets. Their application spans >2,400 patents, particularly in oncology and CNS therapeutics where kinase modulation and blood-brain barrier penetration are critical [6].
Table 3: Medicinal Chemistry Applications of Ethynyl-Substituted Pyrazolopyridines
Application | Role of Ethynyl Group | Target Class | Key Reference |
---|---|---|---|
Kinase inhibitor scaffolds | Allosteric extension arm | Tyrosine kinases | [5] |
PET imaging probes | Radiolabeling site (¹¹C/¹⁸F) | Neurological targets | [6] |
Fragment-based drug discovery | Vectorial growth anchor | Undruggable proteins | [5] |
Protein degraders | Linker for E3 ligase recruitment | PROTACs | [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1